Befotertinib

Description

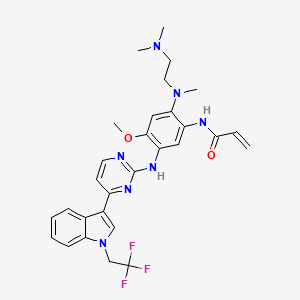

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOCZVZOXKTJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835667-63-4 | |

| Record name | Befotertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEFOTERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Befotertinib's Covalent Engagement with EGFR C797: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent binding mechanism of befotertinib to the Cysteine 797 (C797) residue of the Epidermal Growth Factor Receptor (EGFR). This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs, particularly the T790M mutation, in non-small cell lung cancer (NSCLC). Its efficacy is rooted in the formation of an irreversible covalent bond with C797 within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.

Mechanism of Action: Irreversible Covalent Inhibition

This compound's mechanism of action is characterized by its targeted and irreversible binding to the EGFR kinase domain.[1] Unlike first and second-generation EGFR TKIs that bind reversibly, this compound forms a stable covalent bond with the thiol group of the C797 residue.[1] This cysteine residue is strategically located in the ATP-binding pocket of EGFR. The formation of this covalent adduct permanently inactivates the receptor, thereby blocking the downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[1] This irreversible binding is particularly effective against the T790M resistance mutation, which increases the ATP affinity of the receptor and diminishes the efficacy of competitive inhibitors.[1]

Quantitative Analysis of this compound's Potency

The potency of this compound has been evaluated against various EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzymatic activity of the specified EGFR variant.

| EGFR Mutant | This compound IC50 (nM) |

| L858R/T790M | 0.04 |

| Exon 19 deletion/T790M | 0.02 |

| Wild-type EGFR | 0.5 |

Data sourced from preclinical studies. The lower the IC50 value, the higher the potency of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of covalent inhibitors like this compound. Below are protocols for key experiments used to determine its binding affinity and cellular efficacy.

In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the enzymatic activity of EGFR and the inhibitory potency of this compound.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human EGFR protein (wild-type or mutant) and the biotinylated substrate peptide to the desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure :

-

Add 2.5 µL of the this compound dilution to the wells of a low-volume 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution and incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mixture.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 5 µL of the detection reagent mixture.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the results against the logarithm of the this compound concentration.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation. To determine the kinetic parameters for covalent inhibition (kinact and Ki), the IC50 values are determined at multiple pre-incubation times.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of NSCLC cell lines harboring specific EGFR mutations.

-

Cell Culture and Seeding :

-

Culture NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M mutation) in appropriate media supplemented with fetal bovine serum.

-

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Compound Treatment :

-

Prepare a serial dilution of this compound in culture media.

-

Remove the old media from the cell plates and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plates for 72 hours.

-

-

MTT Assay and Data Analysis :

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the this compound concentration to determine the IC50 value.

-

Mass Spectrometry Analysis of Covalent Binding

This method confirms the covalent modification of EGFR by this compound.

-

Incubation and Sample Preparation :

-

Incubate recombinant EGFR protein with a molar excess of this compound in a suitable buffer at 37°C for a specified time to ensure covalent bond formation.

-

Denature the protein sample and reduce disulfide bonds using DTT, followed by alkylation with iodoacetamide.

-

Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis :

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the peptides on a C18 column with a gradient of acetonitrile in 0.1% formic acid.

-

Acquire mass spectra in data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.

-

-

Data Analysis :

-

Search the acquired MS/MS spectra against a protein database containing the EGFR sequence using a suitable search engine (e.g., Mascot, Sequest).

-

Identify the peptide containing the C797 residue and look for a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct. The mass transition for this compound is m/z 568.3 → 72.1.

-

Visualizations

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathway inhibition by this compound.

Experimental Workflow for Characterizing Covalent Binding of this compound

Caption: Workflow for characterizing this compound's covalent binding.

References

Befotertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR mutations.[1][2][3][4] A key characteristic of third-generation EGFR TKIs is their selectivity for inhibiting tumor-driving EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[5] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index. This technical guide provides an in-depth analysis of this compound's selectivity, presenting available quantitative data, detailing the experimental protocols used for its characterization, and visualizing the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition and Cellular Proliferation Assays

Table 1: Enzymatic Assay Data (IC50, nM)

| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Osimertinib (for comparison) | ~200-500 | <1 | <1 | 1 | 1 |

Note: Data for Osimertinib is representative and compiled from various preclinical studies. The lack of publicly available, specific IC50 values for this compound in enzymatic assays highlights a current gap in the literature.

Table 2: Cell-Based Proliferation Assay Data (IC50, nM)

| Cell Line | EGFR Status | This compound | Osimertinib (for comparison) |

| A549 | Wild-Type | Data not publicly available | ~500-1000 |

| PC-9 | Exon 19 Deletion | Data not publicly available | ~10-20 |

| H1975 | L858R/T790M | Data not publicly available | ~10-20 |

| Ba/F3 expressing G719X/S768I | Uncommon Mutant | Effective (case report) | Data not publicly available |

Note: While specific IC50 values for this compound in common mutant and wild-type cell lines are not widely published, clinical and preclinical data strongly suggest a high degree of selectivity for mutant EGFR. A case report has shown this compound to be effective in a patient with the uncommon G719X/S768I compound mutation.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of EGFR inhibitors like this compound.

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, T790M, etc.)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (this compound) serially diluted in DMSO

-

Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

The kinase reaction is initiated by mixing the EGFR enzyme, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

-

The reaction is started by the addition of a mixture of cold ATP and radiolabeled ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

The phosphocellulose paper is washed extensively to remove unincorporated radiolabeled ATP.

-

The amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

-

IC50 values are determined by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines with different EGFR statuses.

Methodology:

-

Cell Lines:

-

A panel of human cancer cell lines with known EGFR status (e.g., A549 for WT, PC-9 for Exon 19 Del, H1975 for L858R/T790M).

-

-

Reagents and Materials:

-

Appropriate cell culture medium and supplements

-

Test compound (this compound) serially diluted in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Multi-well plates (e.g., 96-well or 384-well)

-

-

Procedure:

-

Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound or a DMSO vehicle control.

-

The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).

-

At the end of the incubation period, a cell viability reagent is added to each well.

-

The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated for each compound concentration relative to the DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

EGFR Signaling Pathway and this compound's Mechanism of Action

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental Workflow for Determining Kinase Inhibitor Selectivity

Caption: Workflow for assessing the selectivity of an EGFR kinase inhibitor.

References

- 1. This compound (D-0316) versus icotinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer: a multicentre, open-label, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

The Rise of a Third-Generation EGFR Inhibitor: A Technical Overview of Befotertinib's Discovery and Development

Shanghai, China - Befotertinib (formerly known as D-0316), a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. Developed by InventisBio and co-developed by Betta Pharmaceuticals, this compound has demonstrated a compelling efficacy and manageable safety profile throughout its preclinical and clinical development. This in-depth guide provides a technical summary of its discovery, mechanism of action, and the key experimental data that have defined its journey from laboratory to clinical practice.

Discovery and Rationale: Overcoming TKI Resistance

First- and second-generation EGFR TKIs, while initially effective in patients with activating EGFR mutations (such as exon 19 deletions and L858R), invariably lead to acquired resistance. The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR kinase domain, T790M. This "gatekeeper" mutation enhances the receptor's affinity for ATP, thereby reducing the efficacy of earlier-generation inhibitors.

The discovery of this compound was driven by the need for a novel TKI that could effectively inhibit EGFR isoforms with the T790M mutation while sparing wild-type (WT) EGFR to minimize off-target toxicities. The medicinal chemistry program focused on designing a molecule with a covalent binding mechanism, targeting a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding was engineered to provide sustained inhibition of the receptor's signaling activity.

Mechanism of Action and Signaling Pathway

This compound is an orally available, irreversible inhibitor of mutant EGFR. It selectively targets EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. By covalently binding to the C797 residue, this compound blocks the autophosphorylation of the EGFR, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[1] Its high selectivity for mutant EGFR over WT EGFR is a key characteristic, contributing to a more favorable therapeutic window compared to earlier generation TKIs.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Studies

While specific IC50 values from the initial discovery phase are not publicly available in peer-reviewed journals, preclinical studies have consistently demonstrated this compound's potent and selective inhibition of EGFR mutations. These studies typically involve enzymatic assays and cell-based proliferation assays.

Experimental Protocol: Enzymatic Kinase Assay (General Methodology)

A representative protocol for an enzymatic kinase assay to determine the inhibitory activity of a compound like this compound would involve the following steps:

-

Reagents and Materials: Recombinant human EGFR kinase domains (wild-type and various mutant forms), ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

The EGFR kinase, peptide substrate, and various concentrations of the inhibitor (this compound) are incubated in a kinase reaction buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using a luminescence-based detection system.

-

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

Experimental Protocol: Cell Proliferation Assay (General Methodology)

A common method to assess the anti-proliferative activity of this compound in a cellular context is the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Lines: A panel of NSCLC cell lines with different EGFR statuses are used, such as NCI-H1975 (L858R/T790M), PC-9 (exon 19 deletion), and A549 (EGFR wild-type).

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

-

The plate is incubated to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

-

Data Analysis: The data is normalized to the vehicle control, and IC50 values are determined using a non-linear regression model.

In Vivo Studies

Preclinical in vivo studies have shown that this compound exhibits significant anti-tumor activity in xenograft models of NSCLC harboring EGFR mutations.

Experimental Protocol: NSCLC Xenograft Model (General Methodology)

A typical protocol for evaluating the in vivo efficacy of this compound is as follows:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at various dose levels, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight and general health of the mice are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The primary endpoint is typically tumor growth inhibition (TGI).

References

Befotertinib's Activity Against Uncommon EGFR Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] While its efficacy against the common EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation is well-documented, its activity profile against uncommon EGFR mutations is an area of growing interest.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against these less frequent mutations, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Mechanism of Action

This compound is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR kinase domain.[1] It forms a covalent bond with the cysteine residue at position 797 (C797), leading to sustained inhibition of EGFR signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[1] A key characteristic of third-generation EGFR TKIs like this compound is their selectivity for mutant EGFR over wild-type EGFR, which is intended to minimize off-target effects and improve the therapeutic window.[1]

Preclinical and Clinical Activity Against Uncommon EGFR Mutations

Comprehensive preclinical data on the inhibitory activity of this compound against a wide range of uncommon EGFR mutations is not extensively available in the public domain. However, emerging clinical evidence and ongoing research are beginning to shed light on its potential in this setting.

Clinical Case Study: G719X and S768I Compound Mutation

A case report has documented the efficacy of this compound in a patient with advanced NSCLC harboring a rare compound EGFR mutation, p.G719X/p.S768I.[3][4] The patient achieved a partial response (PR) with a manageable safety profile, suggesting that this compound is a promising treatment option for this specific combination of uncommon mutations.[3][4]

| Patient Characteristic | Details |

| Diagnosis | Locally advanced unresectable NSCLC |

| EGFR Mutation | p.G719X and p.S768I |

| Treatment | This compound monotherapy |

| Outcome | Partial Response (PR) |

| Adverse Events | Grade 1 rash |

| Table 1: Summary of a clinical case report on this compound for uncommon EGFR mutations.[3][4] |

Ongoing Clinical Trials

A prospective, multi-cohort, single-arm Phase II clinical trial (NCT06863506) is currently evaluating the efficacy and safety of this compound in patients with advanced or metastatic NSCLC with non-classical EGFR mutations. This study includes a cohort specifically for patients with uncommon mutations such as G719X, L861Q, or S768I, and another cohort for patients with EGFR exon 20 insertion mutations.[5][6] The primary endpoint of this trial is the objective response rate (ORR).[5][6]

Another clinical trial is investigating the combination of this compound and Icotinib as a first-line treatment for NSCLC with uncommon EGFR mutations, including G719X, S768I, and L861Q.[7][8]

The results from these ongoing trials will be crucial in establishing the clinical utility of this compound for a broader range of uncommon EGFR mutations.

Experimental Protocols

Detailed, this compound-specific experimental protocols are not publicly available. However, based on standard methodologies in the field of cancer biology and drug development, the following sections outline the likely experimental approaches used to evaluate the activity of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against various EGFR mutants is typically determined using a biochemical kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant EGFR kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR proteins (wild-type and various mutants) are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Assay Reaction: The kinase reaction is performed in a buffer containing the EGFR enzyme, the substrate, ATP, and varying concentrations of this compound. The reaction is typically incubated at room temperature for a set period (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal from ADP.[9]

-

Data Analysis: The luminescent signal is plotted against the this compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation (Viability) Assay

Cell-based assays are essential to determine the effect of this compound on the proliferation and viability of cancer cells harboring specific EGFR mutations.

Objective: To determine the IC50 value of this compound in engineered or patient-derived cell lines expressing uncommon EGFR mutations.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Ba/F3, a murine pro-B cell line that is dependent on cytokine signaling and can be engineered to express specific EGFR mutants) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using various methods:

-

Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[10]

-

Luminescence-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[10]

-

-

Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

Objective: To assess the ability of this compound to inhibit tumor growth in mice bearing tumors derived from cancer cells with uncommon EGFR mutations.

Methodology:

-

Tumor Implantation: Human NSCLC cell lines with specific uncommon EGFR mutations are injected subcutaneously into immunocompromised mice.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for evaluating this compound's activity.

Logical Relationship of this compound's Mechanism of Action

Caption: this compound's mechanism leading to tumor regression.

Conclusion

This compound holds promise for the treatment of NSCLC driven by uncommon EGFR mutations, as evidenced by early clinical findings. Its targeted mechanism of action and favorable selectivity profile make it a strong candidate for further investigation in this heterogeneous patient population. The ongoing clinical trials are anticipated to provide more definitive data on its efficacy and safety across a wider spectrum of uncommon EGFR mutations, potentially expanding the therapeutic options for these patients. As more data becomes available, a clearer understanding of the specific uncommon mutations most sensitive to this compound will emerge, further enabling a personalized medicine approach in the management of EGFR-mutant NSCLC.

References

- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Efficacy of this compound in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II Clinical Study of this compound in EGFR Non-classical Mutant NSCLC (NCT06863506) [ancora.ai]

- 6. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 7. This compound and Icotinib for NSCLC With Uncommon EGFR Mutations [ctv.veeva.com]

- 8. Carebox Connect [connect.careboxhealth.com]

- 9. promega.com.cn [promega.com.cn]

- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

Methodological & Application

Determining the IC50 of Befotertinib in H1975 Lung Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Befotertinib (also known as DZD9008) in the H1975 non-small cell lung cancer (NSCLC) cell line. H1975 cells harbor both the L858R activating mutation and the T790M resistance mutation in the epidermal growth factor receptor (EGFR), making them a critical model for evaluating third-generation EGFR tyrosine kinase inhibitors (TKIs) like this compound. This guide includes comprehensive methodologies for cell culture, cytotoxicity assays, and data analysis, alongside schematic diagrams to illustrate key pathways and workflows.

Introduction

This compound is a potent, irreversible third-generation EGFR-TKI specifically designed to target EGFR mutations, including the T790M resistance mutation that often emerges after treatment with first or second-generation EGFR inhibitors. The NCI-H1975 cell line is a widely used in vitro model for studying drug resistance in NSCLC due to its characteristic EGFR L858R/T790M double mutation. Determining the IC50 value of this compound in these cells is a fundamental step in assessing its preclinical efficacy and understanding its therapeutic potential.

Data Presentation

The inhibitory activity of this compound and other relevant EGFR inhibitors against the H1975 cell line is summarized below. It is important to note that while a specific IC50 value for this compound in H1975 cells is not publicly available in a singular, definitive source, preclinical studies have established its potent activity in cell lines with the same EGFR mutations.

| Compound | Target | H1975 IC50 (Cell Viability) | Reference |

| This compound (DZD9008) | EGFR (L858R/T790M) | 1 - 22 nM (pEGFR downregulation) | [1] |

| Osimertinib | EGFR (L858R/T790M) | 5 nM | [2] |

| Rociletinib | EGFR (L858R/T790M) | 23 nM | [2] |

| Afatinib | EGFR (L858R/T790M) | 57 nM | [2] |

| Erlotinib | EGFR (L858R/T790M) | 1185 nM | [2] |

Note: The IC50 for this compound is presented as a range based on the downregulation of phosphorylated EGFR in a panel of cell lines including those with the L858R/T790M mutation.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for IC50 determination using MTT assay.

Experimental Protocols

H1975 Cell Culture Protocol

Materials:

-

NCI-H1975 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw the cryopreserved vial of H1975 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralization and Resuspension: Add 8-10 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to new T-75 flasks containing pre-warmed complete growth medium.

-

Routine Maintenance: Change the culture medium every 2-3 days.

IC50 Determination using MTT Assay

Materials:

-

H1975 cells in exponential growth phase

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest H1975 cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a series of this compound dilutions in complete growth medium from the stock solution. A typical concentration range for initial experiments could be from 0.1 nM to 1000 nM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Drug Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

-

Conclusion

This document outlines the necessary protocols and background information for the successful determination of this compound's IC50 in H1975 lung cancer cells. The provided methodologies for cell culture and MTT assay are standard and robust, ensuring reliable and reproducible results. The summarized data and pathway diagrams offer a clear context for understanding the mechanism of action of this third-generation EGFR inhibitor in a clinically relevant cancer model. These resources are intended to support researchers in their efforts to evaluate novel anticancer agents and advance the field of targeted cancer therapy.

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR after Befotertinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Befotertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols detailed below are designed to enable researchers to effectively measure the inhibition of EGFR phosphorylation (p-EGFR) in response to this compound treatment in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

Introduction to this compound and EGFR Signaling

This compound is an irreversible EGFR-TKI specifically designed to target sensitizing EGFR mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1] The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation event activates downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[2] this compound covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation and subsequent blockade of downstream signaling.[2]

Western blotting is a fundamental technique to elucidate the mechanism of action of drugs like this compound by directly measuring the levels of phosphorylated EGFR (p-EGFR) and other downstream signaling proteins. By quantifying the reduction in p-EGFR levels after this compound treatment, researchers can assess the drug's potency and efficacy.

Data Presentation

The following tables are structured to present quantitative data from Western blot analysis of p-EGFR levels after this compound treatment.

Disclaimer: The data presented in the following tables is for illustrative purposes only and is based on typical results observed with third-generation EGFR TKIs. Specific quantitative data for this compound was not publicly available in the searched literature. Researchers should generate their own data following the provided protocols.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound in EGFR-mutant NSCLC Cells

| Treatment Group | This compound Concentration (nM) | p-EGFR (Tyr1068) Relative Densitometry Units | Total EGFR Relative Densitometry Units | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |

| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 | 0% |

| This compound | 1 | 0.65 | 0.98 | 0.66 | 34% |

| This compound | 10 | 0.25 | 1.01 | 0.25 | 75% |

| This compound | 50 | 0.08 | 0.99 | 0.08 | 92% |

| This compound | 100 | 0.03 | 0.97 | 0.03 | 97% |

Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound in EGFR-mutant NSCLC Cells

| Treatment Group | Treatment Duration (hours) | p-EGFR (Tyr1068) Relative Densitometry Units | Total EGFR Relative Densitometry Units | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |

| This compound (50 nM) | 1 | 0.45 | 0.99 | 0.45 | 55% |

| This compound (50 nM) | 3 | 0.15 | 1.02 | 0.15 | 85% |

| This compound (50 nM) | 6 | 0.07 | 0.98 | 0.07 | 93% |

| This compound (50 nM) | 24 | 0.05 | 0.96 | 0.05 | 95% |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line Selection: Utilize human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations).

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Serum Starvation (Optional): For studies investigating ligand-stimulated EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment to reduce basal EGFR activity.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations.

-

Treatment:

-

Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for a fixed duration (e.g., 6 hours).

-

Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 1, 3, 6, 24 hours).

-

Vehicle Control: Treat a set of cells with the same concentration of DMSO used in the highest this compound concentration group.

-

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay.

Protocol 2: Western Blot Analysis of p-EGFR

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an 8% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR band intensity to the total EGFR band intensity to account for any variations in total EGFR expression. Further normalize to the loading control to correct for differences in protein loading.

Visualizations

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for Western blot analysis of p-EGFR.

References

Application Notes: Evaluating the Efficacy of Befotertinib using Cell Viability Assays

Introduction

Befotertinib (D-0316) is a third-generation, orally active, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which often emerges in non-small cell lung cancer (NSCLC) patients after treatment with first- or second-generation EGFR TKIs.[1][4] this compound covalently binds to the cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of EGFR-mediated signaling pathways and ultimately, tumor cell death.[1]

Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a drug affects a cell population. This document provides detailed protocols for two of the most common and robust viability assays: the MTT assay and the CellTiter-Glo® Luminescent Assay, tailored for use with this compound.

This compound's Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain.[5][6] This activation triggers downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[7][8] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[5]

This compound exerts its anti-cancer effects by irreversibly inhibiting this signaling. By blocking the tyrosine kinase activity of mutant EGFR, it prevents the activation of the MAPK and PI3K/AKT pathways, thereby inhibiting the proliferation and survival of cancer cells.[1][9]

General Experimental Workflow

The process for evaluating this compound's effect on cell viability generally follows a standardized workflow, regardless of the specific assay used. The key stages involve cell plating, treatment with the compound, incubation, and finally, the addition of assay-specific reagents to measure cell viability.

Data Presentation: Recommended Experimental Parameters

Successful and reproducible cell viability assays depend on careful optimization of several parameters. The following table provides recommended starting points for researchers using this compound with the MTT and CellTiter-Glo assays. These values should be optimized for specific cell lines and experimental conditions.

| Parameter | MTT Assay | CellTiter-Glo® Assay | Notes |

| Cell Line Examples | EGFR-mutant NSCLC lines (e.g., NCI-H1975, HCC827) | EGFR-mutant NSCLC lines (e.g., NCI-H1975, HCC827) | Select cell lines based on EGFR mutation status (e.g., T790M positive/negative). |

| Seeding Density | 1,000 - 15,000 cells/well | 1,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. Density varies by cell line.[10] |

| This compound Conc. | 0.01 nM - 10 µM | 0.01 nM - 10 µM | Use a wide range with serial dilutions (e.g., 1:3 or 1:10) to determine the IC50 value. |

| Incubation Time | 48 - 72 hours | 48 - 72 hours | The treatment period should be sufficient to observe a biological effect. |

| Assay Principle | Metabolic Activity (Mitochondrial Dehydrogenase) | ATP Quantification | MTT measures enzymatic reduction; CellTiter-Glo measures ATP as a marker of viable cells.[11] |

| Detection Method | Colorimetric (Absorbance at ~570 nm) | Luminescence (RLU) | MTT requires a solubilization step[12]; CellTiter-Glo is a homogeneous "add-mix-measure" assay.[13] |

Protocol 1: MTT Cell Viability Assay with this compound

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

Materials and Reagents

-

EGFR-mutant cell line (e.g., NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Protocol

-

Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only for background control. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range would be 0.01 nM to 10 µM. b. Include a vehicle control (e.g., 0.1% DMSO) corresponding to the highest concentration of solvent used. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[14]

-

MTT Addition and Incubation: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12] b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.[15]

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis

-

Subtract the average absorbance of the medium-only background wells from all other readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells:

-

% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

-

-

Plot the % Viability against the log concentration of this compound.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with this compound

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11] The assay reagent contains luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells in culture.[11]

Materials and Reagents

-

EGFR-mutant cell line (e.g., NCI-H1975)

-

Complete cell culture medium

-

Solid white, opaque-walled 96-well plates (to minimize well-to-well crosstalk)[16]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer or microplate reader with luminescence detection capability

Experimental Protocol

-

Cell Seeding: a. Seed cells as described in the MTT protocol (Step 1), but use solid white, opaque-walled 96-well plates. A typical volume is 100 µL per well. b. Include control wells with medium only for background measurement.[13] c. Incubate overnight at 37°C and 5% CO₂.

-

Compound Treatment: a. Treat cells with serial dilutions of this compound as described in the MTT protocol (Step 2). b. Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Reagent Preparation and Luminescence Measurement: a. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and allow both the buffer and lyophilized substrate to equilibrate to room temperature before mixing.[17] b. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for optimal enzyme activity.[13] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17] f. Measure the luminescence of each well using a luminometer.

Data Analysis

-

Subtract the average luminescence of the medium-only background wells from all other readings.

-

Calculate the % Viability relative to the vehicle-treated control cells:

-

% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

-

-

Plot the % Viability against the log concentration of this compound and determine the IC50 value using non-linear regression as described for the MTT assay.

References

- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C29H32F3N7O2 | CID 130412842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Facebook [cancer.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ch.promega.com [ch.promega.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 17. promega.com [promega.com]

Application Notes and Protocols for Establishing Befotertinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (D-0316) is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3][4] As with other targeted therapies, the emergence of acquired resistance is a significant clinical challenge.[5] Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation therapies and combination strategies. This document provides detailed protocols for establishing this compound-resistant cell line models in vitro, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic approaches.

The primary mechanism of action for this compound is the irreversible covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] Consequently, a common on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a tertiary mutation at this site, most notably the C797S mutation, which prevents covalent bond formation.[5] Off-target resistance mechanisms often involve the activation of bypass signaling pathways, such as MET amplification.[6]

Data Presentation: Expected Outcomes

Upon successful generation of this compound-resistant cell lines, a significant shift in the half-maximal inhibitory concentration (IC50) is expected. The following table provides a template for summarizing the anticipated quantitative data.

| Cell Line | Parental/Resistant | EGFR Mutation Status | This compound IC50 (nM) | Fold Resistance |

| PC-9 | Parental | Exon 19 Del | Value | 1 |

| PC-9-BR | This compound-Resistant | Exon 19 Del, T790M, C797S | Value | >100 |

| H1975 | Parental | L858R, T790M | Value | 1 |

| H1975-BR | This compound-Resistant | L858R, T790M, C797S | Value | >100 |

| HCC827 | Parental | Exon 19 Del | Value | 1 |

| HCC827-BR | This compound-Resistant | Exon 19 Del, MET amplification | Value | >50 |

Note: The IC50 and fold resistance values are illustrative and will need to be determined experimentally.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines using Stepwise Dose Escalation

This is the most common and generally more successful method for generating acquired resistance in vitro.[7]

Materials:

-

This compound (D-0316)

-

Appropriate NSCLC cell line (e.g., PC-9, H1975, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Microplate reader for viability assays

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental cells at an appropriate density in 96-well plates.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Perform a cell viability assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

-

Initiate Continuous Exposure:

-

Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (approximately 10-20% of the initial IC50).

-

Maintain the cells in this concentration, changing the medium every 2-3 days.

-

-

Stepwise Dose Escalation:

-

Once the cells resume a normal growth rate comparable to the parental line, increase the concentration of this compound by 1.5 to 2-fold.

-

Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.

-

Repeat this stepwise increase in concentration every 2-4 weeks, or once the cell population has stabilized and is growing robustly.

-

-

Establishment of the Resistant Line:

-

Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

-

At this point, the cell line is considered resistant. It is advisable to maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

-

-

Characterization of Resistant Cells:

-

Confirm the degree of resistance by performing a cell viability assay and calculating the new IC50 for this compound.

-

Analyze the genetic and protein expression changes in the resistant cells (e.g., Sanger sequencing or next-generation sequencing for EGFR mutations, FISH for MET amplification, Western blotting for signaling pathway proteins).

-

Protocol 2: Single High-Dose Exposure (Pulse Selection)

This method can sometimes select for pre-existing resistant clones within a heterogeneous population.

Procedure:

-

High-Dose Treatment:

-

Plate a large number of parental cells (e.g., 1x10^7) in a large culture flask.

-

Treat the cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 48-72 hours).

-

-

Recovery:

-

After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Monitor the culture for the outgrowth of surviving colonies. This may take several weeks.

-

-

Expansion and Characterization:

-

Once colonies are visible, expand them into a new cell line.

-

Characterize the resistance profile and molecular alterations as described in Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for generating this compound-resistant cell lines.

Caption: EGFR signaling and this compound resistance pathways.

References

- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 2. Phase 2 Study of D-0316 in Patients with Advanced NSCLC and EGFR T790M Mutation - Conference Correspondent [conference-correspondent.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound: one more drug targeting EGFR—the more may be the merrier - Sacchi de Camargo Correia - Chinese Clinical Oncology [cco.amegroups.org]

- 6. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of cell lines with acquired resistance to EGFR-TKIs [bio-protocol.org]

Application Notes and Protocols: Befotertinib in Combination with Chemotherapy for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] The combination of targeted therapies like this compound with traditional cytotoxic chemotherapy is a promising strategy to enhance anti-tumor activity, overcome potential resistance mechanisms, and improve patient outcomes.

This document provides an overview of the rationale, available clinical trial information, and generalized protocols for conducting in vivo studies of this compound in combination with chemotherapy. It is important to note that as of the latest literature review, detailed preclinical and clinical data from in vivo studies specifically investigating the combination of this compound with chemotherapy have not yet been publicly released. However, a clinical trial is underway, providing a framework for the experimental design of such studies.

Rationale for Combination Therapy

The combination of a third-generation EGFR TKI like this compound with chemotherapy is supported by a strong scientific rationale:

-

Complementary Mechanisms of Action: this compound specifically targets the ATP-binding site of the EGFR kinase domain, inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Chemotherapy agents, such as platinum-based drugs (e.g., carboplatin, cisplatin) and anti-metabolites (e.g., pemetrexed), induce DNA damage and apoptosis through different mechanisms. The combination of these distinct mechanisms can lead to a synergistic anti-tumor effect.

-

Overcoming Resistance: Tumors can develop resistance to EGFR TKIs through various mechanisms, including the activation of bypass signaling pathways. Chemotherapy can help eliminate TKI-resistant clones, potentially delaying or overcoming acquired resistance.

-

Enhanced Tumor Cell Killing: The cytostatic effects of this compound can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a greater overall reduction in tumor burden.

Clinical Trial Overview: this compound and Chemotherapy

A clinical trial (NCT06755684) is currently planned to evaluate the efficacy and safety of neoadjuvant this compound in combination with platinum-based doublet chemotherapy for resectable, locally-advanced EGFR mutation-positive NSCLC.[5][6] While the detailed protocol and results are not yet public, the trial design provides valuable insights for structuring preclinical in vivo studies.

Table 1: Overview of Clinical Trial NCT06755684

| Parameter | Description |

| Trial Identifier | NCT06755684 |

| Title | Neoadjuvant this compound Combined Bevacizumab or Platinum-based Double Chemotherapy for Resectable Locally-advanced EGFR Mutation-positive Non-Small Cell Lung Cancer |

| Sponsor | Peng Zhang, Shanghai Pulmonary Hospital, Shanghai, China |

| Study Phase | Not specified |

| Interventions | - Arm 1: this compound + Bevacizumab- Arm 2: this compound + Platinum-based Double Chemotherapy |

| Patient Population | Patients with resectable stage II-IIIA NSCLC with confirmed EGFR sensitive mutations. |

| Primary Outcome | Major Pathological Response (MPR) rate. |

| Secondary Outcomes | Pathological Complete Response (pCR) rate, Objective Response Rate (ORR), Disease-Free Survival (DFS), Overall Survival (OS), and safety. |

Generalized In Vivo Experimental Protocol

The following is a generalized protocol for an in vivo study evaluating this compound in combination with a platinum-based chemotherapy agent (e.g., carboplatin) in a xenograft mouse model of EGFR-mutant NSCLC. This protocol is a template and should be adapted based on the specific cell line, animal model, and research objectives.

1. Cell Culture and Xenograft Model Establishment

-

Cell Line: Use a human NSCLC cell line with a known EGFR activating mutation (e.g., exon 19 deletion or L858R) and preferably a T790M resistance mutation for third-generation TKI studies (e.g., NCI-H1975).

-

Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Xenograft Implantation: Subcutaneously inject a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of 6-8 week old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

2. Treatment Regimen

-

Animal Grouping: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (e.g., oral gavage of 0.5% methylcellulose)

-

Group 2: this compound monotherapy (e.g., 5-10 mg/kg, oral gavage, daily)

-

Group 3: Chemotherapy monotherapy (e.g., Carboplatin, 50-60 mg/kg, intraperitoneal injection, once weekly)

-

Group 4: this compound + Chemotherapy combination

-

-

Dosing and Administration:

-

This compound should be formulated in a suitable vehicle for oral administration.

-

Chemotherapy agents should be prepared according to the manufacturer's instructions and administered via the appropriate route (e.g., intraperitoneal or intravenous injection).

-

The treatment schedule for the combination group should be carefully designed to maximize synergy and minimize toxicity. A concurrent or sequential administration schedule can be explored.

-

-

Treatment Duration: Treat the animals for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

3. Efficacy and Safety Assessment

-

Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Body Weight and Clinical Observations: Monitor the body weight of the mice and observe for any signs of toxicity (e.g., changes in behavior, posture, or fur) throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting to assess the inhibition of EGFR signaling pathways (e.g., p-EGFR, p-AKT, p-ERK).

-

Histological Analysis: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis, such as H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 1500 ± 150 | - | +5.0 ± 1.5 |

| This compound | 800 ± 90 | 46.7 | -2.0 ± 1.0 |

| Chemotherapy | 950 ± 110 | 36.7 | -8.0 ± 2.0 |

| This compound + Chemo | 300 ± 50 | 80.0 | -10.0 ± 2.5 |

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the combination of this compound and a DNA-damaging chemotherapy agent. This compound inhibits the EGFR signaling cascade, while chemotherapy induces DNA damage, leading to a dual attack on cancer cell proliferation and survival.

Caption: this compound inhibits EGFR signaling, while chemotherapy induces DNA damage.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study of this compound in combination with chemotherapy.

Caption: Workflow for in vivo evaluation of this compound and chemotherapy.

Conclusion

The combination of this compound with chemotherapy represents a rational and promising therapeutic strategy for EGFR-mutant NSCLC. While specific in vivo data for this combination is not yet publicly available, the ongoing clinical trial underscores its clinical relevance. The generalized protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the design and execution of their own in vivo studies, which will be critical in elucidating the full therapeutic potential of this combination.

References

- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: one more drug targeting EGFR—the more may be the merrier - Sacchi de Camargo Correia - Chinese Clinical Oncology [cco.amegroups.org]

- 4. This compound for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Neoadjuvant this compound Combined Bevacizumab or Platinum-based Double Chemotherapy for Resectable Locally-advanced EGFR Mutation-positive Non-Small Cell Lung Cancer (NCT06755684) [ancora.ai]

Troubleshooting & Optimization

Befotertinib Technical Support Center: Troubleshooting Solubility in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with befotertinib in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at high concentrations.[1][2][3][4][5] It is advisable to use anhydrous, high-purity DMSO to prevent moisture absorption, which can affect the compound's stability and solubility.[5]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. Why is this happening?

A2: This is a common issue for poorly water-soluble compounds like this compound. While highly soluble in DMSO, its solubility significantly decreases when diluted into an aqueous environment like cell culture media. This can lead to the compound "crashing out" or precipitating. The final concentration of DMSO in the media is also a critical factor; most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1% to minimize cellular stress and off-target effects.

Q3: What is the maximum concentration of this compound that can be achieved in cell culture media?

Q4: Can I do anything to increase the solubility of this compound in my cell culture experiments?